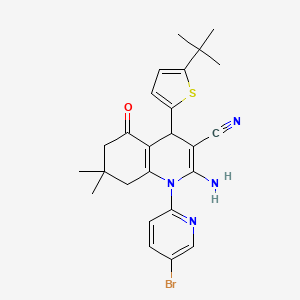![molecular formula C22H23N3O2S B11101909 N-(1,3-benzothiazol-2-yl)-5-oxo-1-[4-(propan-2-yl)benzyl]pyrrolidine-3-carboxamide](/img/structure/B11101909.png)
N-(1,3-benzothiazol-2-yl)-5-oxo-1-[4-(propan-2-yl)benzyl]pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(13-BENZOTHIAZOL-2-YL)-5-OXO-1-{[4-(PROPAN-2-YL)PHENYL]METHYL}PYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(13-BENZOTHIAZOL-2-YL)-5-OXO-1-{[4-(PROPAN-2-YL)PHENYL]METHYL}PYRROLIDINE-3-CARBOXAMIDE involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde under acidic conditions to form the benzothiazole ring . The pyrrolidine-3-carboxamide moiety can be introduced through a series of reactions involving the formation of an intermediate pyrrolidine derivative, followed by coupling with the benzothiazole core .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact by minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(13-BENZOTHIAZOL-2-YL)-5-OXO-1-{[4-(PROPAN-2-YL)PHENYL]METHYL}PYRROLIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophilic and nucleophilic reagents such as halogens, alkyl halides, and amines under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(13-BENZOTHIAZOL-2-YL)-5-OXO-1-{[4-(PROPAN-2-YL)PHENYL]METHYL}PYRROLIDINE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(13-BENZOTHIAZOL-2-YL)-5-OXO-1-{[4-(PROPAN-2-YL)PHENYL]METHYL}PYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes . Molecular docking studies have shown that this compound can bind to various proteins, affecting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-ones: Known for their antibacterial activity.
N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide: Studied for its antidiabetic potential.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: Evaluated for their antibacterial and antipsychotic activities.
Uniqueness
Its ability to interact with multiple molecular targets makes it a versatile compound for scientific research and therapeutic development .
Properties
Molecular Formula |
C22H23N3O2S |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-oxo-1-[(4-propan-2-ylphenyl)methyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H23N3O2S/c1-14(2)16-9-7-15(8-10-16)12-25-13-17(11-20(25)26)21(27)24-22-23-18-5-3-4-6-19(18)28-22/h3-10,14,17H,11-13H2,1-2H3,(H,23,24,27) |
InChI Key |
AQUOEHPZKBFJSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CC(CC2=O)C(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]{4-[4-nitro-3-(pyrrolidin-1-yl)phenyl]piperazin-1-yl}methanone](/img/structure/B11101833.png)

![4-[3-Cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxybenzoic acid](/img/structure/B11101848.png)

![2-[(2E)-2-(4-methyl-3-nitrobenzylidene)hydrazinyl]-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide](/img/structure/B11101853.png)
![4-Chloro-N'-[(E)-[2-(heptyloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11101855.png)
![ethyl 3'-(4-bromophenyl)-3H,3'H-spiro[1,3-benzothiazole-2,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11101868.png)
![N'-{(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-2-methoxy-2-phenylacetohydrazide](/img/structure/B11101873.png)
![(1S,2S,3aR)-2-(3-iodophenyl)-1-[(4-methylphenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11101877.png)
![11,11-Dimethyl-8-phenyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B11101879.png)
![N-phenyl-2-[(5-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}furan-2-yl)sulfanyl]acetamide](/img/structure/B11101891.png)
![2,5-Bis(4-bromophenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B11101901.png)
![Ethyl 4-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11101908.png)
